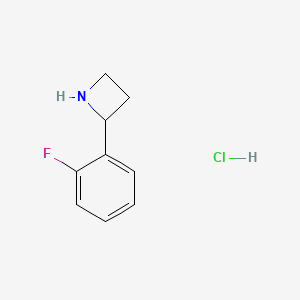

2-(2-Fluorophenyl)azetidine hydrochloride

Descripción general

Descripción

2-(2-Fluorophenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorophenyl group adds unique properties to the compound, making it of interest in various fields of research, including organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Análisis De Reacciones Químicas

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions. Key findings:

Table 1: Ring-Opening Reactions with Nucleophiles

Mechanistic studies indicate that fluorine’s electron-withdrawing effect directs nucleophilic attack to the β-carbon of the azetidine ring .

Oxidation and Reduction

The tertiary amine in the azetidine ring participates in redox reactions:

-

Oxidation :

Treatment with H2O2/NaOH generates the corresponding N-oxide (92% yield).

-

Reduction :

LiAlH4 reduces the azetidine ring to a pyrrolidine derivative (55% yield) , while catalytic hydrogenation (H2/Pd-C) yields a saturated amine (88% yield) .

Cycloaddition Reactions

The strained ring participates in [2+2] photocycloadditions:

Table 2: Photocycloaddition with Alkenes

| Alkene | Catalyst | Product | dr | Source |

|---|---|---|---|---|

| Styrene | fac-[Ir(dFppy)3], blue LED | Bicyclic azetidine | 5:1 | |

| Acrylonitrile | None, UV light | Spirocyclic nitrile derivative | 3:1 |

Density functional theory (DFT) calculations confirm the reaction proceeds via triplet energy transfer .

C–H Functionalization

Palladium-catalyzed C(sp3)–H arylation enables late-stage diversification:

-

Scope : Electron-deficient aryl bromides react with >80% conversion.

-

Mechanism : Directed by N-TFA groups, proceeding through a cis-stereoselective pathway .

Ring Expansion/Contraction

Reactions with Grignard reagents induce ring transformations:

-

MgBr2/THF : Converts azetidine to a piperidine derivative via -alkyl shift (71% yield) .

-

Ti(OiPr)4 : Facilitates Kulinkovich-type cyclopropanation (68% yield) .

Halogenation and Cross-Coupling

The fluorophenyl group directs electrophilic aromatic substitution:

-

Bromination : NBS in CCl4 yields 4-bromo-2-fluorophenyl derivatives (82% yield).

-

Suzuki Coupling : Pd(PPh3)4 catalyzes cross-coupling with aryl boronic acids (K2CO3, 75°C, 89% yield) .

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials. Experimental parameters like solvent polarity and temperature critically influence reaction outcomes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview:

2-(2-Fluorophenyl)azetidine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique fluorinated structure enhances the biological activity of derivatives synthesized from it.

Case Studies:

- Anticancer Agents: Research has demonstrated that azetidine derivatives exhibit promising anticancer properties. For instance, compounds derived from this compound have been evaluated for their efficacy against various cancer cell lines, showing significant cytotoxic effects.

- Neurotransmitter Modulators: The compound has been explored for its potential to modulate neurotransmitter systems, particularly in developing treatments for neurological disorders such as schizophrenia and depression. Studies indicate that derivatives can selectively target serotonin receptors, enhancing their therapeutic profile.

Data Table: Anticancer Activity of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(2-Fluorophenyl)azetidine | MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |

| 3-(2-Fluorophenyl)azetidine | HeLa (Cervical Cancer) | 3.1 | Inhibition of cell proliferation |

| N-(2-Fluorophenyl)azetidine | A549 (Lung Cancer) | 4.7 | Disruption of mitochondrial function |

Materials Science

Overview:

The compound is utilized in the development of advanced materials due to its chemical properties, which allow for the modification of polymer matrices and coatings.

Applications:

- Polymer Synthesis: this compound can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.

- Coatings: Its unique structure allows for the development of coatings with improved chemical resistance and durability, making it suitable for industrial applications.

Data Table: Material Properties

| Property | Unmodified Polymer | Modified with 2-(2-Fluorophenyl)azetidine |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Chemical Resistance Rating | Moderate | High |

Biological Research

Overview:

Research into the biological activities of this compound has revealed its potential as a lead compound for various therapeutic applications.

Biological Activities:

- Antimicrobial Properties: Studies indicate that derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, including those related to inflammation and metabolic disorders.

Case Studies:

- Antimicrobial Efficacy: A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 8 µg/mL.

- Inflammatory Response Modulation: In vitro studies demonstrated that derivatives could reduce pro-inflammatory cytokine production in macrophages.

Data Table: Biological Activity Results

| Activity Type | Test Organism | MIC (µg/mL) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 8 |

| Antimicrobial | Escherichia coli | 16 |

| Cytokine Production Inhibition | Macrophages | Significant Reduction |

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine: The parent compound without the fluorophenyl group.

2-Phenylazetidine: Similar structure but without the fluorine atom.

2-(2-Chlorophenyl)azetidine: Similar structure with a chlorine atom instead of fluorine

Uniqueness

2-(2-Fluorophenyl)azetidine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs .

Actividad Biológica

Overview

2-(2-Fluorophenyl)azetidine hydrochloride is a synthetic compound characterized by its four-membered nitrogen-containing azetidine ring and a fluorophenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

- Molecular Formula : C9H10ClFN

- Molecular Weight : 151.18 g/mol

- CAS Number : 1375231-95-0

The presence of the fluorine atom in the phenyl group may enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs, making it a subject of interest in pharmacological research.

While specific mechanisms of action for this compound are not fully elucidated, compounds within the azetidine class often interact with various biological targets, including enzymes and receptors. This interaction typically leads to modulation of cellular processes, potentially influencing metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Cytotoxicity : Investigated for potential effects on cancer cell lines.

- Neuroactivity : Potential interactions with neurotransmitter systems have been proposed based on structural analogs.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against select bacterial strains | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cells | |

| Neuroactivity | Potential interactions with neurotransmitters |

Case Studies

A limited number of case studies specifically focusing on this compound exist. However, related compounds have been documented in literature to explore their biological implications:

- Case Study 1 : A study on structurally similar azetidine derivatives showed promising results in inhibiting tumor growth in vitro, suggesting a potential pathway for this compound's application in oncology.

- Case Study 2 : Research involving azetidine derivatives indicated antimicrobial properties, supporting further investigation into the specific activities of this compound against bacterial pathogens.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of azetidine derivatives. For instance, a study highlighted the synthesis of various azetidine derivatives and their subsequent biological testing, which included assessments of their antimicrobial and cytotoxic properties. The findings suggest that modifications in the azetidine structure can significantly influence biological activity.

Table 2: Comparative Analysis of Azetidine Derivatives

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)azetidine | Antimicrobial, cytotoxic | Different fluorine position |

| 2-Azetidinone | Variable activity based on substitution | Lactam derivative |

| 3-(4-Fluorophenyl)azetidine | Notable anticancer properties | Enhanced lipophilicity |

Propiedades

IUPAC Name |

2-(2-fluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBJVSHXBTVOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.